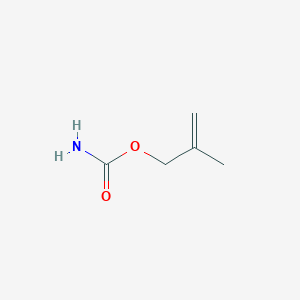

Methallyl carbamate

Description

Position of Methallyl Carbamate (B1207046) in Organic Synthesis Context

In the realm of organic synthesis, methallyl carbamate is primarily recognized for its role as a precursor to a variety of more complex molecules. The carbamate group can act as a directing group in metal-catalyzed reactions, influencing the regioselectivity and stereoselectivity of transformations at the allylic position. Furthermore, the nitrogen atom of the carbamate can be a nucleophilic center, while the double bond of the methallyl group is susceptible to a range of electrophilic additions and transition-metal catalyzed cross-coupling reactions.

One of the key applications of allylic carbamates, including methallyl carbamate, is in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are often catalyzed by transition metals such as palladium, rhodium, and iridium, and they provide efficient routes to a wide array of organic compounds. The carbamate functionality can also serve as a protecting group for amines, allowing for selective reactions at other sites within a molecule.

Below is a table summarizing some key properties of Methallyl Carbamate:

| Property | Value |

| Chemical Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 2114-14-9 |

| Appearance | White to off-white solid |

| Melting Point | 63-65 °C |

| Boiling Point | 215.5 °C at 760 mmHg |

| Density | 1.034 g/cm³ |

Historical Perspectives on Allylic Carbamate Chemistry

The chemistry of carbamates, in a broader sense, has a rich history dating back to the 19th century with early investigations into derivatives of carbamic acid. mhmedical.com However, the specific exploration of allylic carbamates as versatile synthetic intermediates gained significant momentum in the latter half of the 20th century with the advent of transition-metal catalysis.

Initially, research into carbamates was driven by their applications in materials science, particularly in the production of polyurethanes, and in the development of pesticides and pharmaceuticals. mhmedical.comacs.org The discovery that the allylic group could be selectively functionalized under mild conditions using transition metal catalysts opened up new avenues for the use of allylic carbamates in fine chemical synthesis. ukzn.ac.za

Pioneering work in the field of transition-metal-catalyzed allylic substitution reactions laid the foundation for the strategic use of allylic carbamates in organic synthesis. These early studies demonstrated the ability to control the regioselectivity and stereoselectivity of these transformations, making allylic carbamates valuable building blocks for the construction of complex natural products and other target molecules.

Current Research Trajectories and Future Directions for Methallyl Carbamate

Current research involving methallyl carbamate and other allylic carbamates continues to expand upon this foundation, with a focus on developing novel catalytic systems and synthetic methodologies that are more efficient, selective, and environmentally benign.

One significant area of contemporary research is the use of allylic carbamates in asymmetric catalysis, where the goal is to synthesize chiral molecules with a high degree of enantiomeric excess. This is of particular importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

Recent studies have explored the use of rhodium(III)-catalyzed C-H activation and cyclization reactions of sulfoxonium ylides with allyl carbamates. This methodology allows for the construction of complex carbocyclic frameworks, demonstrating the potential of methallyl carbamate in cascade reactions that rapidly build molecular complexity.

Furthermore, the development of more sustainable synthetic methods is a key focus. This includes the use of earth-abundant metal catalysts and the development of reactions that proceed with high atom economy, minimizing the generation of waste. The direct use of carbon dioxide as a C1 source for the synthesis of carbamates is another active area of investigation, offering a greener alternative to traditional methods that often employ hazardous reagents like phosgene (B1210022). mdpi.com

Future directions in the field are likely to involve the development of even more sophisticated catalytic systems that allow for greater control over reactivity and selectivity. The application of methallyl carbamate in the synthesis of novel materials, such as functional polymers and advanced drug delivery systems, is also an area of growing interest. As our understanding of its chemical reactivity deepens, methallyl carbamate is poised to remain a valuable tool for innovation in organic synthesis.

Below are representative, though not specific to methallyl carbamate, spectroscopic data that are characteristic of the functional groups present in the molecule.

Interactive 1H NMR Data Table (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.9 | s | 2H | =CH₂ |

| ~4.5 | br s | 2H | -NH₂ |

| ~4.0 | s | 2H | -O-CH₂- |

| ~1.7 | s | 3H | -CH₃ |

Interactive 13C NMR Data Table (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~158 | C=O |

| ~141 | C=CH₂ |

| ~113 | =CH₂ |

| ~70 | -O-CH₂- |

| ~19 | -CH₃ |

Interactive IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Description |

| 3400-3200 | N-H stretch |

| 3100-3000 | =C-H stretch |

| 2980-2850 | C-H stretch |

| 1720-1680 | C=O stretch (urethane) |

| 1650 | C=C stretch |

| 1250-1000 | C-O stretch |

Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-enyl carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPKKYZUEZVQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175379 | |

| Record name | Carbamic acid, 2-methylallyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-14-9 | |

| Record name | Methallyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methallyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 2-methylallyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHALLYL CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHALLYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CB506VO6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methallyl Carbamate and Analogous Allylic Carbamates

Organocatalytic Strategies in Carbamate (B1207046) Synthesis

Organocatalysis offers a metal-free alternative for carbamate synthesis, leveraging small organic molecules to catalyze reactions. These strategies are attractive for their sustainability and potential for high selectivity. Research has explored various organocatalytic systems for the formation of carbamate linkages, including those involving allylic substrates. While specific examples for methallyl carbamate using organocatalysis are not explicitly detailed in the provided search results, the broader field of allylic carbamate synthesis demonstrates the potential of organocatalytic approaches. For instance, bifunctional organocatalysts have been developed to stabilize carbamic acid intermediates and promote enantioselective carbon-oxygen bond formation in the synthesis of cyclic carbamates from amines and CO2 nih.gov. Similarly, organocatalysts have been employed in the synthesis of cyclic carbonates from epoxides and CO2, suggesting their applicability to carbamate formation under optimized conditions mdpi.com.

Carbon Dioxide (CO2) Fixation in Carbamate Formation

The utilization of carbon dioxide as a C1 feedstock for carbamate synthesis is a significant area of research, driven by the abundance, low cost, and environmental benefits of CO2.

Direct Carboxylation of Amines and Allylic Substrates with CO2

Direct carboxylation of amines with CO2 is a primary route to carbamates. This process often involves activating CO2 or the amine to facilitate the formation of the carbamate linkage. For allylic substrates, this can lead to cyclic carbamates or functionalized acyclic carbamates.

Mechanistic Insights into CO2 Activation for Carbamate Synthesis

Understanding the mechanisms of CO2 activation is crucial for developing efficient carbamate synthesis protocols. CO2's inherent thermodynamic stability and kinetic inertness necessitate activation strategies.

One-Pot and Multicomponent Reaction Protocols for Carbamate Derivatives

One-pot and multicomponent reaction (MCR) strategies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation for synthesizing carbamate derivatives. These approaches combine multiple reaction steps into a single operation, often starting from readily available precursors.

Stereoselective and Regioselective Synthesis of Allylic Carbamate Structures

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules, including allylic carbamates.

Advanced Spectroscopic Characterization and Structural Elucidation of Methallyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the atomic connectivity and stereochemistry of methallyl carbamate (B1207046). Through the analysis of one-dimensional and two-dimensional NMR spectra, a comprehensive understanding of its structure can be achieved.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in methallyl carbamate. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each proton signal are key parameters for structural elucidation.

In a typical ¹H NMR spectrum of methallyl carbamate, distinct signals are expected for the different types of protons present in the molecule: the amine (-NH₂) protons, the methylene (B1212753) (-CH₂-) protons of the methallyl group, the vinylic (=CH₂) protons, and the methyl (-CH₃) protons. The electronegativity of the neighboring atoms and the anisotropic effects of the double bond and carbonyl group influence the chemical shifts of these protons. oregonstate.edu

The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent due to hydrogen bonding. The methylene protons adjacent to the oxygen atom of the carbamate group are expected to be deshielded and appear at a lower field. The vinylic protons will exhibit characteristic chemical shifts in the alkene region of the spectrum. The methyl protons, being further away from the electronegative carbamate group, will resonate at a higher field.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Methallyl Carbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

| -O-CH₂- | 4.3 - 4.5 | Singlet |

| =CH₂ (vinylic) | 4.8 - 5.0 | Multiplet |

| -CH₃ | 1.7 - 1.8 | Singlet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of methallyl carbamate. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.orglibretexts.org

The carbonyl carbon (C=O) of the carbamate group is highly deshielded and appears at the lowest field in the spectrum, typically in the range of 150-160 ppm. reddit.com The sp² hybridized carbons of the double bond will resonate in the alkene region (110-145 ppm). The sp³ hybridized methylene carbon adjacent to the oxygen atom will be found further downfield compared to the methyl carbon due to the deshielding effect of the oxygen atom. libretexts.orgchemguide.co.ukcompoundchem.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Methallyl Carbamate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 155 - 158 |

| C=CH₂ (quaternary vinylic) | 140 - 142 |

| =CH₂ (vinylic) | 112 - 115 |

| -O-CH₂- | 68 - 72 |

| -CH₃ | 19 - 22 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For methallyl carbamate, COSY would show correlations between the vinylic protons and the methyl protons, confirming their proximity in the methallyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of which protons are attached to which carbons. For example, the signal for the methylene protons in the ¹H NMR spectrum will correlate with the signal for the methylene carbon in the ¹³C NMR spectrum. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edunih.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the methylene protons and the carbonyl carbon, as well as the quaternary vinylic carbon, thus confirming the structure of the carbamate ester. researchgate.netgithub.io

While solution-state NMR provides information about the time-averaged structure of the molecule, solid-state NMR (ssNMR) can provide insights into the specific conformations and intermolecular interactions present in the crystalline or amorphous solid state. nih.gov For carbamates, ssNMR can be used to study the hydrogen bonding network involving the -NH₂ group and the carbonyl oxygen, as well as to determine the torsional angles within the molecule. researchgate.netresearchgate.net This information is crucial for understanding the packing of the molecules in the solid state and its influence on the physical properties of the material.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The FTIR spectrum of methallyl carbamate will display characteristic absorption bands corresponding to the various functional groups in the molecule.

N-H Stretching: The -NH₂ group will exhibit two distinct stretching vibrations, a symmetric and an asymmetric stretch, typically in the region of 3400-3200 cm⁻¹. The presence of two bands in this region is a clear indicator of a primary amine. rsc.org

C=O Stretching: The carbonyl group of the carbamate will show a strong absorption band, typically in the range of 1730-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. rsc.orgrsc.org

C-O Stretching: The C-O single bond stretching vibrations of the ester group will appear in the fingerprint region, typically around 1250-1000 cm⁻¹. rsc.org

C=C Stretching: The carbon-carbon double bond of the methallyl group will give rise to a stretching vibration around 1650 cm⁻¹.

=C-H Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are typically observed in the 1000-800 cm⁻¹ region.

The analysis of these characteristic vibrational bands provides confirmatory evidence for the presence of the key functional groups in methallyl carbamate. nih.govcolab.ws

Interactive Data Table: Characteristic FTIR Absorption Bands for Methallyl Carbamate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| C=O | Stretch | 1730 - 1680 |

| C=C | Stretch | ~1650 |

| C-O | Stretch | 1250 - 1000 |

| =C-H | Out-of-plane Bend | 1000 - 800 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding insights into chemical structure, polymorphism, and crystallinity. libretexts.org For methallyl carbamate, a Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its principal functional groups.

Key expected vibrational modes for methallyl carbamate would include:

C=O Stretching: A strong band associated with the carbonyl group of the carbamate.

C-O Stretching: Vibrations from the ester-like C-O bond.

N-H Stretching and Bending: Modes associated with the amine group.

C=C Stretching: A characteristic band for the methallyl group's double bond.

CH, CH₂, and CH₃ Vibrations: Stretching and bending modes from the alkyl portions of the molecule.

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, and the conformational state of the molecule. nih.gov For instance, the Raman spectrum of ethyl carbamate, a related compound, has been a subject of study, particularly using surface-enhanced Raman scattering (SERS) to achieve high sensitivity. nih.govresearchgate.net

Table 1: Predicted Key Raman Shifts for Methallyl Carbamate

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3300-3500 | Stretching |

| C-H (sp²) | 3000-3100 | Stretching |

| C-H (sp³) | 2850-3000 | Stretching |

| C=O | 1680-1750 | Stretching |

| C=C | 1640-1680 | Stretching |

| N-H | 1550-1650 | Bending |

Note: The values in this table are approximate and based on typical ranges for the specified functional groups.

Spectroscopic Band Assignment and Conformational Studies

The assignment of specific vibrational bands in the Raman (and infrared) spectra is crucial for a complete structural analysis. This is often achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). By modeling the vibrational frequencies of different possible conformers of methallyl carbamate, a correlation between the calculated and experimental spectra can be established. This comparison allows for the identification of the most stable conformation(s) of the molecule in the solid state or in solution. acs.org

Conformational studies are important for understanding the three-dimensional structure of the carbamate group and the orientation of the methallyl substituent. The planarity of the carbamate group, due to the resonance of the nitrogen lone pair with the carbonyl group, influences the rotational barriers around the C-N bond. acs.org The relative orientation of the methallyl group can lead to different conformers, which may be distinguishable by their unique vibrational signatures.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of methallyl carbamate. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₅H₉NO₂). This is a critical first step in confirming the identity of the synthesized or isolated compound.

Chromatographic-Mass Spectrometric Coupling (e.g., GC-MS, LC-MS)

The coupling of chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful technique for the analysis of complex mixtures and the characterization of individual components. researchgate.netncsu.edushimadzu.comresearchgate.netrepec.orgnih.govnih.govresearchgate.net For methallyl carbamate, these techniques would provide both the retention time (a characteristic of the compound under specific chromatographic conditions) and the mass spectrum.

The electron ionization (EI) mass spectrum obtained from GC-MS would likely show a series of fragment ions resulting from the cleavage of the molecular ion. The fragmentation patterns of carbamates are often characterized by specific neutral losses and the formation of diagnostic ions. nih.govnih.govnih.govgre.ac.uk Common fragmentation pathways for carbamates include:

Loss of the alkoxy group: Cleavage of the O-methallyl bond.

Decarboxylation: Loss of CO₂.

McLafferty rearrangement: If sterically feasible, this can lead to characteristic fragment ions.

LC-MS, often employing softer ionization techniques like electrospray ionization (ESI), would typically show the protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, providing structural information similar to that obtained from GC-MS. nih.govnih.govnih.govgre.ac.uk

Table 2: Predicted Fragmentation Data for Methallyl Carbamate in Mass Spectrometry

| m/z (Predicted) | Possible Fragment |

|---|---|

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 72 | [M - C₃H₃O]⁺ |

| 56 | [C₄H₈]⁺ |

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would be confirmed by experimental data.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. carleton.eduyoutube.com

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of methallyl carbamate would need to be grown. nih.govacs.org The diffraction pattern of X-rays passing through the crystal provides the data necessary to calculate the electron density map of the molecule. From this map, the precise positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined.

This analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact three-dimensional shape of the molecule in the crystal lattice.

Intermolecular interactions: Details of hydrogen bonding, van der Waals forces, and other interactions that dictate the crystal packing.

While no specific crystal structure for methallyl carbamate is reported in the searched literature, the structures of numerous other carbamates have been determined, revealing common structural motifs such as planar carbamate groups and extensive hydrogen-bonding networks. researchgate.netnih.govacs.orgnih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Methallyl carbamate |

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) is a state-of-the-art cryogenic electron microscopy (cryo-EM) technique that has revolutionized the structural elucidation of microcrystalline samples, including small organic molecules like methallyl carbamate. researchgate.netmtoz-biolabs.comwikipedia.org This method is particularly advantageous when traditional single-crystal X-ray diffraction is not feasible due to the inability to grow large, well-ordered crystals. drugtargetreview.comcreative-biostructure.com MicroED can determine high-resolution atomic structures from nanocrystals with dimensions on the order of 100 nm, requiring only minute amounts of sample material. nih.govnih.gov

The fundamental principle of MicroED involves using a transmission electron microscope (TEM) to collect electron diffraction data from microcrystals. researchgate.netwikipedia.org The sample, often a powder, is deposited directly onto an electron microscopy grid. mtoz-biolabs.com For sensitive organic molecules, the analysis is typically conducted under cryogenic conditions to minimize radiation damage. mtoz-biolabs.com A low-dose electron beam is directed at a crystal, and as the crystal is continuously rotated, a high-speed camera records the diffraction patterns as a movie. wikipedia.orgyoutube.com This continuous rotation data collection allows for the acquisition of a complete three-dimensional diffraction dataset. youtube.com

The collected diffraction data can be processed using standard X-ray crystallography software, making the technique accessible to a broad range of chemists and structural biologists. wikipedia.orgnih.gov The result is a three-dimensional electrostatic potential map of the molecule, from which the atomic structure can be determined at resolutions often better than 1 Å. researchgate.netnih.gov This high resolution allows for the precise determination of bond lengths, bond angles, and stereochemistry, and in many cases, even the positions of hydrogen atoms can be visualized. hhu.de

In the context of methallyl carbamate, if a sample is only available as a microcrystalline powder, MicroED would be the ideal technique for its structural characterization. The process would involve depositing a small amount of the methallyl carbamate powder onto a TEM grid and collecting diffraction data from individual nanocrystals. The resulting data would then be processed to yield a detailed three-dimensional structure of the molecule.

The table below illustrates the kind of crystallographic data that could be obtained for methallyl carbamate from a hypothetical MicroED experiment, based on typical values for small organic molecules.

| Parameter | Value |

|---|---|

| Empirical Formula | C5H9NO2 |

| Formula Weight | 115.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.89 |

| b (Å) | 10.23 |

| c (Å) | 11.45 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 665.4 |

| Z | 4 |

| Resolution (Å) | 0.95 |

| R-factor (%) | 12.5 |

Hyphenated and Operando Spectroscopic Techniques for In Situ Characterization

Hyphenated and operando spectroscopic techniques are powerful analytical tools for the in-situ characterization of chemical reactions, providing real-time insights into reaction mechanisms, kinetics, and the formation of intermediates and products. st-andrews.ac.ukyoutube.com These methods involve the coupling of a separation technique with a spectroscopic detection method, allowing for the continuous monitoring of a reaction as it occurs. nih.govchemijournal.com For a compound like methallyl carbamate, these techniques would be invaluable for studying its synthesis, potential polymerization, or degradation pathways under various conditions.

Hyphenated Techniques:

Hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in the analysis of complex reaction mixtures. researchgate.net In the context of methallyl carbamate, HPLC-MS could be used to monitor its formation from the reaction of methallyl alcohol and a carbamoylating agent. organic-chemistry.orgorganic-chemistry.org Aliquots of the reaction mixture could be periodically injected into the HPLC system, which would separate the reactants, intermediates, and the final product. The separated components would then be introduced into the mass spectrometer for identification and quantification. nih.gov This would provide a detailed kinetic profile of the reaction.

The table below provides a hypothetical example of data that could be obtained from an HPLC-MS analysis of a reaction to synthesize methallyl carbamate.

| Time (min) | Methallyl Alcohol (Area %) | Methallyl Carbamate (Area %) | Byproduct A (Area %) |

|---|---|---|---|

| 0 | 98.5 | 0.5 | 1.0 |

| 15 | 75.2 | 22.8 | 2.0 |

| 30 | 52.1 | 45.3 | 2.6 |

| 60 | 20.8 | 75.1 | 4.1 |

| 120 | 5.3 | 90.2 | 4.5 |

Operando Spectroscopy:

Operando spectroscopy takes in-situ analysis a step further by directly monitoring the reaction under actual operating conditions. st-andrews.ac.uk Techniques such as operando Fourier-Transform Infrared (FTIR) spectroscopy and operando Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural information about the species present in the reaction vessel in real-time.

For the synthesis of methallyl carbamate, an operando FTIR setup could be employed to monitor the disappearance of the O-H stretching band of methallyl alcohol and the appearance of the N-H and C=O stretching bands characteristic of the carbamate functional group. This would allow for the continuous tracking of the reaction progress without the need for sampling.

Similarly, operando NMR spectroscopy could provide detailed information about the structural changes occurring during the reaction. For example, the appearance of new signals in the 1H and 13C NMR spectra corresponding to the methallyl carbamate product could be monitored over time to determine the reaction kinetics and identify any transient intermediates. The insights gained from these advanced spectroscopic techniques are crucial for optimizing reaction conditions and understanding the underlying reaction mechanisms.

Computational Chemistry and Theoretical Modeling of Methallyl Carbamate Systems

Density Functional Theory (DFT) Applications in Carbamate (B1207046) Research

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of electronic structure and properties of molecules. Its application to carbamate systems has provided significant insights into their chemical behavior.

Electronic Structure and Geometry Optimization

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves iteratively adjusting atomic positions to find the minimum energy configuration faccts.dentnu.noarxiv.org. While specific optimized geometric parameters for methallyl carbamate are not detailed in the provided search results, general DFT studies on carbamates explore their electronic structure, including the distribution of electron density and the nature of chemical bonds. These studies reveal key descriptors such as frontier molecular orbital (HOMO and LUMO) energies and Hirshfeld charges, which are indicative of a molecule's reactivity and electronic characteristics mdpi.com. For a broader set of carbamates, DFT has been used to calculate various electronic descriptors, providing a basis for understanding structure-property relationships mdpi.com.

Table 1: General DFT Electronic Descriptors for Carbamates

| Descriptor | Range/Value (eV) | Notes |

| HOMO Energy | -1.23 to 1.83 | Calculated using PBE/6-311+G* level of theory mdpi.com |

| LUMO Energy | 6.05 to 9.96 | Calculated using PBE/6-311+G* level of theory mdpi.com |

| Mean Energy Gap (ΔE) | ~8.08 | Standard deviation of 0.81 eV; calculated using PBE/6-311+G* level of theory mdpi.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT methods are highly effective for predicting spectroscopic properties, which are crucial for experimental characterization and validation. For methallyl carbamate, experimental ¹H and ¹³C NMR spectra are available nih.gov. While specific predicted NMR chemical shifts for methallyl carbamate using DFT are not detailed in the provided literature, studies on related carbamate structures demonstrate that DFT can accurately predict these parameters, often correlating well with experimental data mdpi.com. Similarly, DFT can be employed to calculate vibrational frequencies, providing insights into IR and Raman spectra, which serve as unique fingerprints for molecular identification.

Reaction Pathway Elucidation and Transition State Modeling

DFT plays a pivotal role in dissecting complex reaction mechanisms by identifying intermediates and transition states. Studies involving carbamates have leveraged DFT to explore various reaction pathways, including cycloadditions, allylic substitutions, and CO₂ capture processes mdpi.commdpi.comacs.orgnih.govchemrxiv.orgnih.govnih.gov. For example, DFT has been used to compare concerted versus stepwise reaction mechanisms, identifying lower-energy pathways mdpi.comnih.gov. Research into the iridium-catalyzed formation of allyl carbamates from CO₂ has utilized DFT to analyze key steps like oxidative addition and nucleophilic attack, elucidating transition states that govern stereoselectivity and regioselectivity acs.orgnih.gov. Although direct DFT studies detailing reaction pathways specifically for methallyl carbamate are not explicitly presented here, these general applications highlight the utility of DFT in understanding carbamate-involved transformations.

Energetic Profiles and Activation Barrier Calculations

DFT calculations are essential for quantifying reaction energetics, including activation barriers and energy profiles, which are critical for understanding reaction kinetics and feasibility. For a broad range of carbamates, DFT studies have reported frontier molecular orbital energy gaps, which correlate with reactivity mdpi.com. Specific examples include DFT calculations of activation energies for cobalt-catalyzed reactions involving carbamates, providing quantitative measures of reaction step feasibility chemrxiv.org. In the context of CO₂ cycloaddition reactions, DFT calculations have determined activation energies for different mechanistic pathways, with values varying based on the specific reaction and catalytic system nih.gov. These calculations are vital for predicting reaction rates and identifying rate-determining steps in chemical transformations involving carbamate functionalities.

Computational Prediction of Reactivity and Selectivity in Carbamate Reactions

Computational chemistry, particularly employing Density Functional Theory (DFT), has emerged as an indispensable tool for dissecting the intricate mechanisms governing chemical reactions, predicting their reactivity, and elucidating the factors that dictate selectivity mdpi.comnsps.org.ngresearchgate.netrsc.org. These theoretical methodologies allow researchers to probe reaction pathways, identify critical intermediates, and calculate the energies of transition states, thereby providing a molecular-level understanding that often complements or guides experimental investigations mdpi.comnsps.org.ngresearchgate.net. For carbamate chemistry, computational predictions are vital for optimizing synthetic routes, understanding catalyst performance, and designing novel molecules with desired properties.

Predicting Reactivity

Predicting Selectivity

Predicting and controlling selectivity—whether it be regioselectivity (preference for reaction at a specific site) or stereoselectivity (preference for forming one stereoisomer over another)—is a cornerstone of modern synthetic chemistry. Computational methods excel in this domain by analyzing the energy landscape of competing reaction pathways and transition states rsc.orguio.nonih.govrsc.org. Detailed isomeric analyses of transition states, considering both steric and electronic influences from ligands, substituents, or catalysts, are crucial for understanding why a particular product is favored uio.nonih.govrsc.org. For example, in the iridium-catalyzed formation of allylic carbamates from CO₂, computational studies have revealed that the rate-determining step can differ for diastereomeric pathways, thereby influencing the enantioselectivity of the product uio.nonih.gov. Similarly, research on glycosylation reactions has demonstrated how the position and electronic nature of carbamate protective groups can significantly impact the β-selectivity of the rhamnosylation process rsc.org. Computational predictions can accurately forecast product ratios, often in good agreement with experimental observations, by comparing the activation energies of different competing pathways nih.gov.

Illustrative Computational Findings in Carbamate Synthesis

| Reaction Pathway/Step | Calculated Energy (kcal/mol) | Notes | Source |

| Pathway 1 (Net Energy) | -84.7 | Represents the overall energy change for a specific catalytic pathway. | mdpi.com |

| Pathway 2 (Initial Energy) | +90.1 | Indicates a high activation barrier at an early stage of this pathway. | mdpi.com |

| Pathway 2 (Total Energy after Intermediate Regeneration) | -238.7 | Shows the overall feasibility after the regeneration of key catalytic intermediates. | mdpi.com |

| Transition State TSBC (Attack at Benzylic Carbon) | 17.6 | Activation energy for the nucleophilic attack of carbamate on the benzylic carbon of an allyl fragment. | nih.gov |

| Transition State TSBC(t) (Attack at Terminal Carbon) | 19.1 | Activation energy for the nucleophilic attack on the terminal carbon of an allyl fragment. | nih.gov |

| Predicted Product Ratio (3:4) | ~94:6 | Ratio of desired product (3) to undesired linear product (4) based on transition state barriers. | nih.gov |

These quantitative insights derived from computational modeling are instrumental in guiding experimental chemists toward more efficient and selective synthesis strategies for carbamate compounds.

Compound List:

Methallyl carbamate

Amine

Carbamate

Carbon dioxide (CO₂)

Alkyl-ammonium carbamates

Benzophenone

Phenyl isocyanate

Primary amine

Carbamic acid

Reversible ionic liquids

Reversible surfactants

Switchable solvents

(R)-Methyl-(2-Hydroxy-1-Phenylethyl)carbamate

Pd(PPh₃)₄

Calcium hydroxide (B78521) (Ca(OH)₂)

(R)-2-phenylglycinol

Methyl chloroformate

Tetrahydrofuran (THF)

Palladium complexes

Allyl carbamates

Propylamine

Cinnamyl chloride

Iridium complex

Phosphoramidite ligand

DABCO

Propyl carbamate

(R)- and (S)-pathways

Allyl amine

N-acyl derivatives

N-sulfonyl derivatives

Oxazolidinones

Amino alcohols

Linear primary carbamate

Branched carbamate

(E)-cinnamyl carbamates

(E,E)-diene carbamates

2,2,2-trichloroacetyl isocyanate (TCA-NCO)

Methanal

2-Naphthylamines

Aminals

Imines

Perfluorinated aldehydes

Perfluorinated ketones

Methanediol

Ethanol

Sodium hydroxide

Pyridine

Diarylprolinol silyl (B83357) ether catalysts

Aldehyde

Diazo compounds

Oxazaborolidinium ion

L-thiorhamnosyl donors

Rhamnosylations

Applications of Methallyl Carbamate and Analogous Carbamates in Advanced Organic Synthesis

Role as Essential Synthetic Building Blocks

In organic synthesis, building blocks are molecular fragments that can be efficiently incorporated into larger, more complex structures. ukzn.ac.za The utility of a building block is determined by its reactivity, stability, and the functional handles it possesses. While the use of methallyl carbamate (B1207046) as a foundational building block is not as widely documented as simpler C1 synthons, its bifunctional nature—possessing both a reactive alkene and a carbamate moiety—lends it potential in specific synthetic strategies. ukzn.ac.za

One notable example involves the use of a related activated methallyl species, methallyl 1H-imidazole-1-carboxylate, in the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. This reaction allows for the construction of chiral gem-disubstituted heterocycles, which are important scaffolds in medicinal chemistry. In this context, the methallyl unit is transferred to the substrate, demonstrating its role as a key structural component for introducing Csp³ complexity into cyclic systems. The carbamate functionality, in this case in an activated form, facilitates the key carbon-carbon bond formation.

Utilization in the Construction of Complex Organic Molecules

The construction of complex organic molecules often relies on the sequential and controlled introduction of functional groups and carbon frameworks. The methallyl group, provided by reagents like methallyl carbamate or its precursors, can be a key element in assembling intricate molecular architectures. Its trisubstituted alkene offers a site for a variety of chemical transformations, while the carbamate can either be a stable part of the final structure or serve a temporary, strategic role.

The application of methallyl groups in total synthesis is often seen in the context of installing a 2-methylprop-2-en-1-yl moiety, which can be a substructure in various natural products. For instance, the formal total synthesis of (–)-presphaerene, a sesquiterpenoid natural product, was accomplished using a cross-metathesis reaction involving a methallyl halide to construct a key intermediate. This highlights the strategic importance of the methallyl fragment in building complex carbocyclic frameworks. Although this example uses a methallyl halide, the tolerance of such reactions to the carbamate group suggests that methallyl carbamate could serve as a viable precursor for similar transformations in the synthesis of other complex targets.

Participation in Cross-Coupling and Olefin Metathesis Reactions

Modern synthetic chemistry relies heavily on catalytic reactions that form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The olefinic bond in methallyl carbamate makes it a potential substrate for powerful transformations like olefin metathesis and palladium-catalyzed cross-coupling reactions.

Olefin metathesis, catalyzed by ruthenium-based complexes, has become a cornerstone of organic synthesis. nih.gov Research on the cross-metathesis (CM) of methallyl halides has demonstrated that this reaction is a viable method for incorporating the methallyl unit into various organic molecules. ukzn.ac.za Crucially, these studies have shown that the reaction conditions tolerate a range of functional groups, specifically including amides, imides, and carbamates. ukzn.ac.za This tolerance is significant as it implies that N-methallyl carbamates could directly participate as substrates in cross-metathesis reactions without compromising the carbamate functionality. Such a reaction would allow for the direct coupling of the methallyl carbamate with another olefin, providing a streamlined route to more complex functionalized carbamates. For example, the ring-closing metathesis of substrates like diethyl allyl(methallyl)malonate proceeds efficiently, showcasing the reactivity of the methallyl group in this key transformation. nih.gov

Table 2: Ruthenium Catalysts in Olefin Metathesis of Methallyl and Related Compounds

| Reaction Type | Substrate Type | Catalyst | Key Finding |

|---|---|---|---|

| Cross-Metathesis (CM) | Methallyl Halides | Hoveyda-Grubbs 2nd Gen. | Effective for incorporating the methallyl moiety. ukzn.ac.za |

| Cross-Metathesis (CM) | Functionalized Olefins | Stewart-Grubbs | Reaction tolerates carbamate functional groups. ukzn.ac.za |

| Ring-Closing Metathesis (RCM) | Diethyl allyl(methallyl)malonate | Grubbs 2nd Gen. | Demonstrates reactivity of the methallyl group in RCM. nih.gov |

While direct examples of palladium-catalyzed cross-coupling reactions using methallyl carbamate as the electrophilic partner are not prevalent, the related chemistry of allyl carbamates is well-established. Palladium-catalyzed reactions such as the Tsuji-Trost allylic alkylation often proceed via a π-allyl palladium intermediate. It is conceivable that methallyl carbamate could undergo similar transformations, where the carbamate acts as a leaving group to allow for nucleophilic attack on the methallyl fragment.

Derivatization and Functionalization Strategies for Novel Carbamate Derivatives

The development of novel molecules with tailored properties often requires the derivatization and functionalization of existing scaffolds. nih.gov Methallyl carbamate offers two primary sites for modification: the carbamate nitrogen and the allylic olefin.

Functionalization of the nitrogen atom, if it is a primary or secondary carbamate (N-H), can be achieved through standard alkylation or arylation reactions, leading to a diverse library of N-substituted methallyl carbamates. More advanced strategies could involve metal-catalyzed C-H functionalization of N-allyl carbamates, which has been demonstrated for the construction of structurally diverse α-substituted derivatives. organic-chemistry.org

The olefinic bond is another key site for derivatization. Standard alkene transformations such as dihydroxylation, epoxidation, or hydroboration-oxidation could be employed to introduce new functionalities at the 2- and 3-positions of the methallyl group. These reactions would convert the simple methallyl carbamate into more complex polyfunctional molecules, which could serve as intermediates for further synthesis or as final targets with potential biological activity. For example, epoxidation of the double bond would yield an oxirane-containing carbamate, a versatile intermediate that can be opened by various nucleophiles to generate a range of amino alcohol derivatives. Such strategies allow for the transformation of a simple starting material into a variety of novel carbamate derivatives with increased molecular complexity and diverse functional group arrays.

Advanced Topics and Emerging Research Areas in Carbamate Chemistry Relevant to Methallyl Carbamate

Supramolecular Interactions and Self-Assembly of Carbamate (B1207046) Derivatives

The inherent polarity and hydrogen-bonding capabilities of the carbamate group play a crucial role in directing the supramolecular assembly of molecules containing this functional group. The ability of the carbamate moiety to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates the formation of well-defined, non-covalent structures. nih.govnih.gov These interactions are fundamental in crystal engineering and the design of functional materials, where the predictable organization of molecules is paramount. nih.gov

Recent investigations into CO2 capture by certain amine-based solvents have unveiled a fascinating example of self-assembly, where the process is accompanied by the formation of reverse-micelle-like tetrameric clusters. nih.gov This spontaneous aggregation, driven by a network of hydrogen bonds between amine, ammonium, carbamate, and carbamic acid head groups, creates a well-defined supramolecular structure with an internal hydrogen-bonded core. nih.gov This self-assembly enables the formation of various CO2-containing species, including carbamic acid and carbamic anhydride. nih.gov

Table 1: Key Intermolecular Interactions in Carbamate Self-Assembly

| Interaction Type | Donor/Acceptor Groups in Carbamate | Role in Supramolecular Structure |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Formation of chains, dimers, and sheets |

| Halogen Bonding | C=O (acceptor) | Directional interactions influencing crystal packing |

| Dipole-Dipole Interactions | C=O and N-C dipoles | Contribution to overall lattice energy and stability |

Integration of Carbamate Moieties in Polymer Chemistry and Materials Science

The carbamate linkage is a cornerstone of polymer chemistry, most notably as the defining feature of polyurethanes. wikipedia.org These versatile polymers are synthesized through the reaction of diisocyanates with polyols, resulting in a polymer backbone containing repeating carbamate units. wikipedia.org The properties of polyurethanes, ranging from flexible foams to rigid elastomers, can be finely tuned by varying the monomers used in their synthesis. wikipedia.org

Beyond traditional polyurethanes, there is growing interest in creating sequence-defined polymers where the precise placement of monomers allows for the encoding of information at the molecular level. nih.gov In this context, oligocarbamates are being explored as "informational polymers." nih.gov By employing orthogonal iterative chemistry on a solid support, researchers can synthesize oligocarbamates with aperiodic sequences. nih.gov This is achieved using amino alcohol building blocks with either primary or secondary amines to introduce classical urethane (B1682113) (–NH–CO–O–) or N-substituted urethane (–NR–CO–O–) linkages, respectively. nih.gov This approach allows for the creation of macromolecules with defined sequences of hydrogen-bond donor sites, which can be utilized to control crystallization and self-assembly. nih.gov

The conformational properties of the carbamate group are also a subject of study for designing functional polymers. nih.govacs.org Compared to peptide bonds, carbamate linkages can exhibit greater rigidity due to the extended delocalization of π-electrons. nih.govacs.org Interestingly, both cis and trans configurations of the amide bond within the carbamate can be energetically stable, a feature that can be exploited in the design of polymers with specific folding and self-assembly characteristics. nih.govacs.org

Table 2: Applications of Carbamate-Containing Polymers and Materials

| Polymer/Material Type | Key Features | Representative Applications |

| Polyurethanes | Versatile mechanical properties | Foams, elastomers, coatings, adhesives |

| Sequence-Defined Oligocarbamates | Precise monomer sequence | Molecular data storage, anti-counterfeiting |

| Carbamate-Functionalized Materials | Tunable surface properties | Biomaterials, chemical sensors |

Catalytic Roles of Carbamate-Derived Species in Chemical Transformations

Carbamate species, particularly metal carbamates, are emerging as significant players in catalysis. These complexes can be formed through the reaction of metal amides with carbon dioxide or the direct reaction of metal species with amines and CO2. mdpi.com The carbamato ligand (R2NCO2−) typically coordinates to the metal center through its oxygen atoms. mdpi.com

The catalytic activity of metal carbamates is often associated with their ability to activate CO2. mdpi.com In some catalytic cycles, the carbamato ligand itself can play an active role. Furthermore, the flexibility of the carbamato ligand, which can switch between monodentate and bidentate coordination, can generate a vacant coordination site on the metal center. mdpi.com This lability, along with the potential for the carbamate to act as a leaving group, is crucial for catalytic processes. mdpi.com For example, silver(I), copper(I), and copper(II) carbamates have been investigated as catalysts for the carboxylation of terminal alkynes and the cycloaddition of CO2 to epoxides. mdpi.com

In the context of enantioselective synthesis, carbamate intermediates formed in situ are pivotal. For instance, the iridium-catalyzed allylic substitution to form enantioenriched allyl carbamates proceeds through the nucleophilic attack of a carbamate, generated from CO2 and an amine, on an iridium-allyl intermediate. nih.gov Computational studies have been employed to elucidate the reaction mechanism and understand the origins of enantioselectivity in such transformations. nih.gov Bifunctional organocatalysts have also been developed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2. nih.govepa.gov These catalysts are designed to stabilize the carbamic acid intermediate and activate it for subsequent cyclization. nih.govepa.gov

Sustainable Synthesis Approaches Utilizing Carbon Dioxide as a C1 Synthon

The utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 synthon is a major goal in green chemistry. researchgate.netrsc.org The synthesis of carbamates from CO2 represents a highly attractive and sustainable alternative to traditional methods that often rely on hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.net

A prominent strategy for CO2-based carbamate synthesis involves the three-component coupling of CO2, an amine, and an alcohol or an alkyl halide. rsc.orgnih.govacs.org This approach typically proceeds through the initial reaction of the amine with CO2 to form a carbamic acid or its corresponding salt, which is then reacted with an electrophile (e.g., an alkyl halide) or undergoes condensation with an alcohol to yield the carbamate. researchgate.netnih.gov

Various catalytic systems have been developed to promote these transformations under mild conditions. rsc.org Basic catalysts have been shown to be effective in converting both linear and branched aliphatic amines to the corresponding carbamates. rsc.org The synthesis can often be performed at room temperature and atmospheric pressure of CO2. nih.gov To enhance the sustainability of the process, polymer-supported bases have been employed, which can be recovered and reused. chemistryviews.org Continuous-flow methodologies are also being explored to reduce reaction times and improve the efficiency of CO2 introduction. nih.govacs.org

Furthermore, direct synthesis of cyclic carbamates from amino alcohols and CO2 has been achieved. rsc.org This method involves the activation of the hydroxyl group, followed by an intramolecular cyclization with the in situ formed carbamic acid, proceeding with high regio- and stereoselectivity. rsc.org These advancements highlight the significant progress being made in harnessing CO2 for the sustainable production of valuable carbamate compounds.

Table 3: Comparison of Synthesis Methods for Carbamates

| Method | Starting Materials | Reagents/Catalysts | Advantages | Disadvantages |

| Traditional Methods | Amines, Alcohols | Phosgene, Isocyanates, Chloroformates | High yields, well-established | Use of highly toxic and hazardous reagents |

| Sustainable CO2-based Methods | Amines, Alcohols/Alkyl Halides, CO2 | Basic catalysts, Metal catalysts, Organocatalysts | Utilizes a renewable C1 source, milder conditions | May require catalyst development for specific substrates |

Q & A

Q. Q1: What are the standard synthetic routes for methallyl carbamate, and how can purity be optimized during synthesis?

Methodological Answer: Methallyl carbamate synthesis typically involves reacting methallyl amine with chloroformate derivatives under controlled conditions. Key steps include:

- Reagent Selection : Use methallyl chloride (3-chloro-2-methylpropene) as a precursor, as noted in carbamate synthesis analogs .

- Purification : Column chromatography or recrystallization with non-polar solvents (e.g., hexane) to isolate the product.

- Purity Validation : Employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity and assess purity thresholds (>98%) .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate) and temperature (0–5°C for exothermic reactions) to minimize side products .

Q. Q2: What safety protocols are critical when handling methallyl carbamate in laboratory settings?

Methodological Answer:

- Hazard Classification : Refer to GHS guidelines for carbamates, which often carry warnings for acute toxicity (Category 4) and carcinogenicity (Category 2) .

- Exposure Mitigation : Use fume hoods, nitrile gloves, and closed systems during synthesis.

- Emergency Response : Immediate decontamination with water for skin contact and medical consultation if inhaled, as per carbamate safety standards .

- Storage : Store below -20°C in airtight containers to prevent degradation, as recommended for reactive carbamates .

Advanced Research Questions

Q. Q3: How can computational methods resolve contradictions in methallyl carbamate’s reported carcinogenicity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between methallyl carbamate and DNA/proteins to predict mutagenic pathways. Compare results with ethyl carbamate (a known carcinogen) to identify structural determinants of toxicity .

- Dose-Response Analysis : Use in vitro assays (e.g., Ames test) and in vivo rodent studies to reconcile discrepancies between mutagenicity in Drosophila (negative) and carcinogenicity in rats (positive) .

- Meta-Analysis : Cross-reference data from regulatory agencies (e.g., IARC, NTP) to contextualize risk thresholds .

Q. Q4: What advanced analytical techniques are suitable for detecting trace methallyl carbamate residues in biological matrices?

Methodological Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography-mass spectrometry (GC-MS) for high sensitivity (detection limit: 0.1 ppm) .

- Sample Preparation : Solid-phase microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) to isolate carbamates from complex matrices .

- Validation : Spike-and-recovery experiments with deuterated analogs (e.g., d₃-methallyl carbamate) to quantify recovery rates (>85%) and matrix effects .

Q. Q5: How can researchers address stability challenges in methallyl carbamate during long-term pharmacological studies?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 6 months, monitoring degradation via HPLC .

- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 2–10) to identify optimal storage conditions. Carbamates typically degrade rapidly in alkaline environments .

- Lyophilization : For aqueous formulations, lyophilize methallyl carbamate with cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. Q6: What experimental designs are effective for studying methallyl carbamate’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Kinetics : Use recombinant CYP isoforms (e.g., CYP2E1) in microsomal assays to measure metabolic turnover (Vₘₐₓ, Kₘ) .

- Inhibitor Screening : Co-incubate methallyl carbamate with known CYP inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- Metabolite Profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect oxidative metabolites (e.g., epoxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.